

# Application Notes and Protocols for Establishing a Sanfetrinem-Resistant *Mycobacterium tuberculosis* Strain

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## Compound of Interest

Compound Name: Sanfetrinem

Cat. No.: B1680756

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## Introduction

**Sanfetrinem** is a tricyclic carbapenem, a class of  $\beta$ -lactam antibiotics, which has shown potent bactericidal activity against both drug-susceptible and multidrug-resistant strains of *Mycobacterium tuberculosis* (*M. tuberculosis*).<sup>[1][2][3][4]</sup> As with any antimicrobial agent, the potential for the development of resistance is a critical area of investigation for understanding its long-term efficacy and for the development of new therapeutic strategies. These application notes provide a detailed protocol for the in vitro generation of a **sanfetrinem**-resistant *M. tuberculosis* strain. The established resistant strain can be a valuable tool for researchers studying the mechanisms of  $\beta$ -lactam resistance in *M. tuberculosis*, for screening new antimicrobial compounds that may overcome this resistance, and for validating diagnostic assays.

The primary mechanisms of  $\beta$ -lactam resistance in *M. tuberculosis* include the production of a broad-spectrum  $\beta$ -lactamase (BlaC), modifications of the drug targets (penicillin-binding proteins or PBPs), alterations in cell wall permeability, and the action of efflux pumps.<sup>[1][2][4][5]</sup> The protocol outlined below employs a gradual exposure of a susceptible *M. tuberculosis* strain to increasing concentrations of **sanfetrinem** to select for spontaneous resistant mutants.

## Data Presentation

**Table 1: Minimum Inhibitory Concentration (MIC) of Sanfetrinem against M. tuberculosis H37Rv Wild-Type and Resistant Strains**

Strain	Passage Number	Sanfetrinem MIC (µg/mL)	Fold Change in MIC
M. tuberculosis H37Rv (Wild-Type)	0	1.0	-
Sanfetrinem-Resistant Mutant 1	15	16.0	16
Sanfetrinem-Resistant Mutant 2	15	32.0	32
Sanfetrinem-Resistant Mutant 3	15	16.0	16

**Table 2: Characterization of Sanfetrinem-Resistant M. tuberculosis H37Rv Mutants**

Strain	Growth Rate (Doubling Time in hours)	Relative blaC Expression (Fold Change)	PBP Mutation Identified
M. tuberculosis H37Rv (Wild-Type)	22 ± 2	1.0	None
Sanfetrinem-Resistant Mutant 1	25 ± 3	1.2	PonA1 (A342T)
Sanfetrinem-Resistant Mutant 2	28 ± 2	4.5	blaC promoter (-35 T>G)
Sanfetrinem-Resistant Mutant 3	24 ± 3	1.1	Ldt_Mt2 (G257D)

## Experimental Protocols

## Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of Sanfetrinem

This protocol details the determination of the MIC of **sanfetrinem** against *M. tuberculosis* using the microplate Alamar blue assay (MABA).

### Materials:

- *M. tuberculosis* H37Rv (ATCC 27294)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% OADC (oleic acid, albumin, dextrose, catalase), and 0.05% Tween 80
- **Sanfetrinem** (analytical grade)
- Sterile 96-well microplates
- Alamar blue reagent
- Resazurin solution
- Sterile deionized water

### Procedure:

- Prepare a stock solution of **sanfetrinem** in sterile deionized water.
- Culture *M. tuberculosis* H37Rv in Middlebrook 7H9 broth to mid-log phase (OD<sub>600</sub> of 0.4-0.6).
- Adjust the bacterial suspension to a McFarland standard of 1.0 and then dilute 1:50 in 7H9 broth.
- In a 96-well plate, prepare two-fold serial dilutions of **sanfetrinem** in 7H9 broth.
- Inoculate each well with the diluted bacterial suspension. Include a drug-free control well and a sterile control well.

- Incubate the plate at 37°C for 7 days.
- Add Alamar blue and resazurin solution to each well and incubate for another 24 hours.
- The MIC is defined as the lowest concentration of **sanfetrinem** that prevents a color change from blue to pink.

## Protocol 2: In Vitro Generation of a Sanfetrinem-Resistant *M. tuberculosis* Strain

This protocol describes the method for selecting for **sanfetrinem**-resistant mutants of *M. tuberculosis* by serial passage in the presence of sub-inhibitory and inhibitory concentrations of the drug.

### Materials:

- *M. tuberculosis* H37Rv (ATCC 27294)
- Middlebrook 7H9 broth supplemented as described above
- Middlebrook 7H10 agar supplemented with 0.5% glycerol and 10% OADC
- **Sanfetrinem**
- Sterile culture tubes and Petri dishes

### Procedure:

- Determine the initial MIC of **sanfetrinem** for the wild-type *M. tuberculosis* H37Rv strain as described in Protocol 1.
- Inoculate a culture of *M. tuberculosis* H37Rv in 7H9 broth containing a sub-inhibitory concentration of **sanfetrinem** (e.g., 0.5 x MIC).
- Incubate the culture at 37°C until it reaches the late-log phase.
- Serially passage the culture into fresh 7H9 broth with a gradually increasing concentration of **sanfetrinem** (e.g., in increments of 0.5 x the previous concentration).

- After several passages, plate the culture onto 7H10 agar plates containing **sanfetrinem** at concentrations of 2x, 4x, 8x, and 16x the initial MIC of the wild-type strain.
- Incubate the plates at 37°C for 3-4 weeks.
- Select individual colonies that grow on the **sanfetrinem**-containing plates.
- Subculture each selected colony in drug-free 7H9 broth to expand the population.
- Confirm the resistance phenotype by re-determining the MIC of **sanfetrinem** for each selected mutant as described in Protocol 1. A significant increase in the MIC (e.g., >4-fold) indicates the successful establishment of a resistant strain.
- Cryopreserve the confirmed resistant strains for future use.

## Protocol 3: Characterization of the Sanfetrinem-Resistant Strain

This protocol provides a brief overview of the initial characterization of the generated resistant strain.

### Materials:

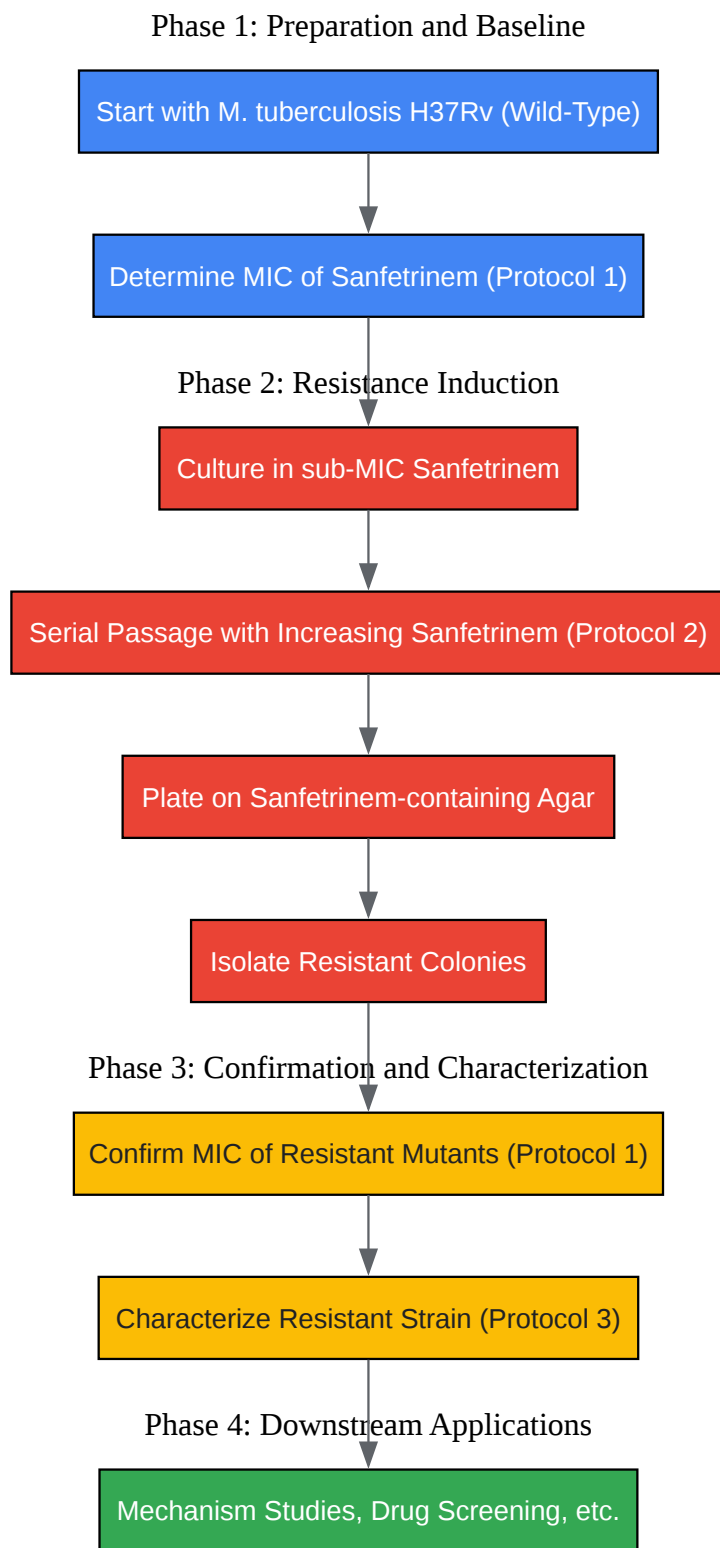
- **Sanfetrinem**-resistant *M. tuberculosis* strain
- Wild-type *M. tuberculosis* H37Rv
- Appropriate culture media and reagents for growth curve analysis, RNA extraction, and DNA sequencing.

### Procedure:

- **Growth Rate Analysis:** Compare the growth rate of the resistant strain to the wild-type strain in drug-free 7H9 broth by measuring the optical density at 600 nm at regular intervals.
- **Gene Expression Analysis:** Extract RNA from both wild-type and resistant strains grown to mid-log phase. Perform quantitative real-time PCR (qRT-PCR) to analyze the expression levels of genes known to be involved in  $\beta$ -lactam resistance, such as *blaC*.

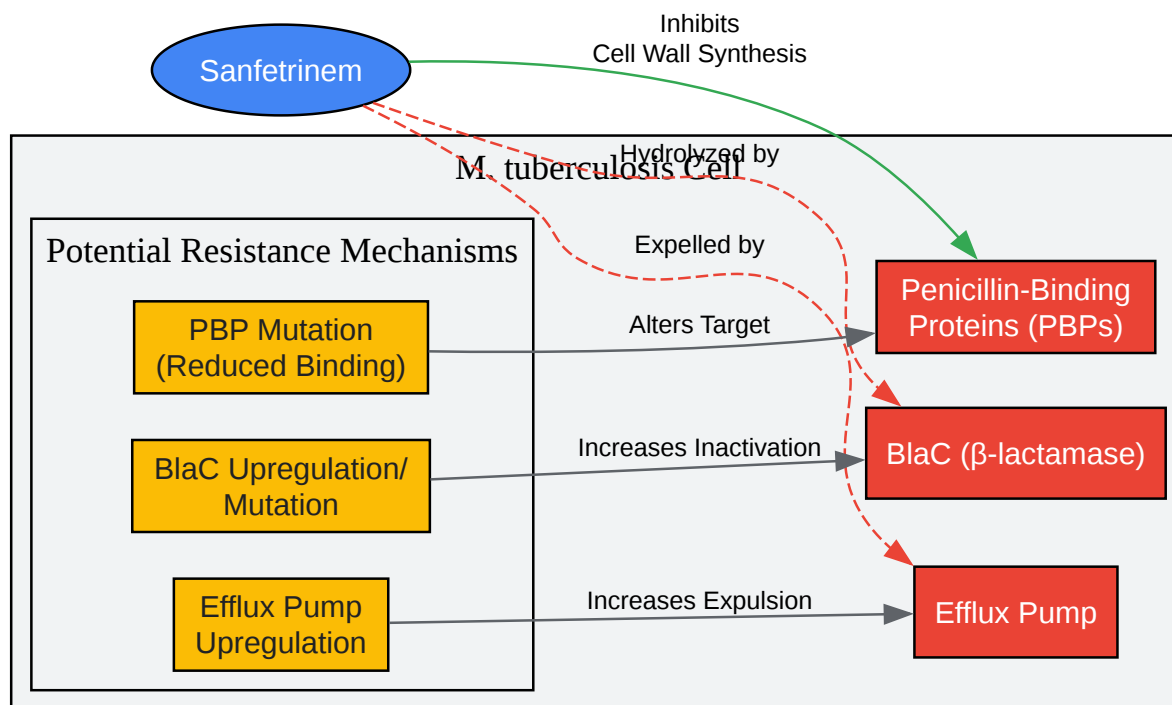
- Genomic DNA Sequencing: Extract genomic DNA from the resistant strain and perform whole-genome sequencing or targeted sequencing of genes encoding penicillin-binding proteins (ponA1, ponA2, etc.),  $\beta$ -lactamases (blaC), and other potential resistance-conferring genes to identify mutations.

## Visualizations



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Caption: Experimental workflow for establishing a **sanfetrinem**-resistant *M. tuberculosis* strain.



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Caption: Potential mechanisms of **sanfetrinem** resistance in *M. tuberculosis*.

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